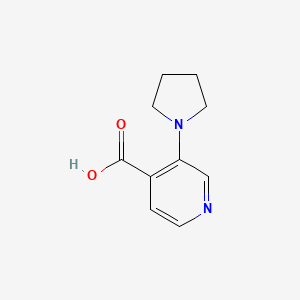![molecular formula C12H17NO2 B1455551 [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine CAS No. 240813-36-9](/img/structure/B1455551.png)
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diastereoselective Cycloadditions
Research by Enders et al. (1998) demonstrated the use of secondary amines based on (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-ylamine in diastereoselective 1,3-dipolar cycloadditions. These reactions produced diastereomerically pure cycloadducts, which are useful in the synthesis of complex molecules (Enders, Meyer, Runsink, & Raabe, 1998).
Chiral NMR Shift Reagents
Enders et al. (1999) explored the use of derivatives of this compound as chiral solvating agents for the enantiomeric excess determination of compounds with acidic protons using NMR spectroscopy. They also served as chiral derivatizing agents for determining absolute configurations (Enders, Thomas, & Runsink, 1999).
Ring Opening Reactions
Šafár̆ et al. (2000) investigated the ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. This work contributes to the understanding of chemical interactions and reactivities of similar dioxane derivatives (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Synthesis and Crystal Structures
Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through various spectroscopic techniques. This research contributes to the understanding of the structural aspects of dioxane derivatives (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).
Functional Modification of Hydrogels
Aly and El-Mohdy (2015) studied the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including dioxane derivatives. Their research highlighted potential medical applications of these modified polymers (Aly & El-Mohdy, 2015).
Reactions with Chromenyl-phosphonate
Elż and Slawomir (1999) investigated the reactions of chromenyl-phosphonate with various amines, contributing to the knowledge of chemical reactions and potential applications of dioxane derivatives (Elż & Slawomir, 1999).
Synthesis of Oligophenylenevinylenes
Jørgensen and Krebs (2005) synthesized new monomers for the stepwise synthesis of oligophenylenevinylenes, incorporating dioxane derivatives. This research is significant in the field of plastic solar cells (Jørgensen & Krebs, 2005).
Single Crystals of Tetrakis Derivative
Lee et al. (2019) synthesized and characterized single crystals of a novel tetrakis derivative of 1,3-dioxane. This study is important for understanding the properties of such compounds, especially in material science (Lee, Lee, Choi, Ok, & Park, 2019).
Propiedades
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOLULEUSLQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



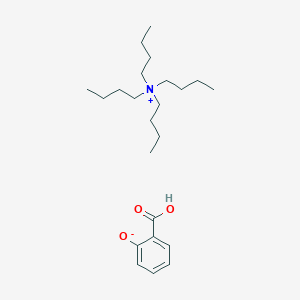
![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
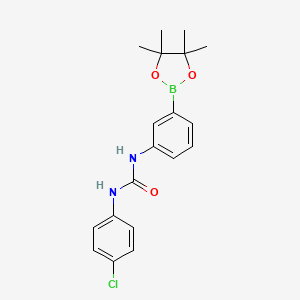
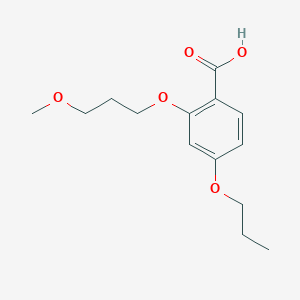
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)
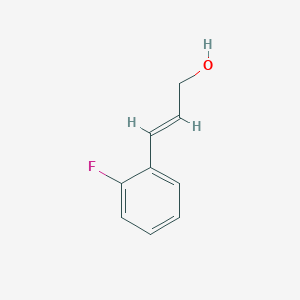
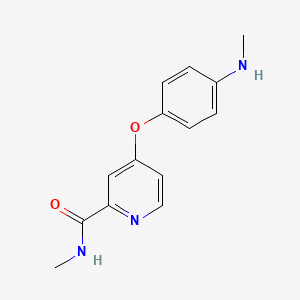



![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)
![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)
